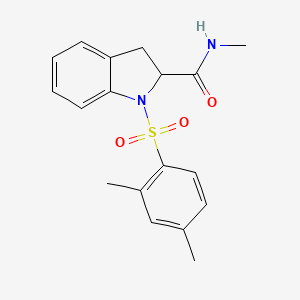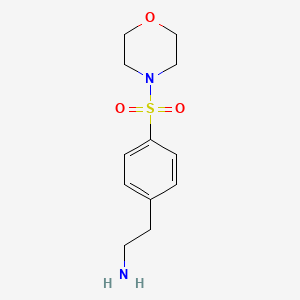
1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The molecule also contains a sulfonyl group attached to a dimethylphenyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indoline ring, the sulfonyl group, and the carboxamide group. The presence of these functional groups would likely impart specific chemical properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make the compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Aromatic Stabilization Energies
1-((2,4-Dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide contributes to the study of aromatic stabilization energies (ASEs). Research has explored ASEs for various anions, providing insights into their stabilization mechanisms, which can be critical for understanding chemical reactivity and designing new molecules (Bordwell & Fried, 1991).
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of heterocyclic compounds. Studies detail the syntheses of various sulfonyl chlorides and their conversion into a range of amides, hydrazides, and azides. These processes are significant for the development of new chemical entities with potential applications in various fields (Cremlyn, Swinbourne, & Yung, 1981).
Role in Polymer Chemistry
Research has focused on the preparation and characterization of aromatic polyamides using similar compounds. These studies are crucial for the development of new materials with enhanced properties, such as solubility, thermal stability, and mechanical strength (Hsiao & Huang, 1997).
Pharmaceutical Research
While avoiding specifics on drug usage and side effects, the compound has been studied for its potential pharmaceutical applications. This includes research on diaryl dihydropyrazole-3-carboxamides for appetite suppression and body weight reduction in animal models (Srivastava et al., 2007).
Antimicrobial Properties
Studies have also explored the synthesis of cyclic imides and isoindoline-1, 3-dione derivatives for their potential antimicrobial activity. This research is key in the search for new antimicrobial agents (Shipra, Sumitra, & Kalpen, 2019).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with theserotonin (5-HT) transporter (SERT) and 5-HT receptors . These targets play a crucial role in the regulation of mood, appetite, and sleep.
Mode of Action
A related compound was found to display antagonistic properties at5-HT (3A) and 5-HT (7) receptors , partial agonist properties at 5-HT (1B) receptors , agonistic properties at 5-HT (1A) receptors , and potent inhibition of SERT . This suggests that 1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide might have a similar mode of action.
Biochemical Pathways
The serotonin pathway could be a potential target considering the compound’s interaction with serotonin receptors and the serotonin transporter .
Pharmacokinetics
The compound’s interaction with the serotonin transporter suggests it might be absorbed and distributed in the body to exert its effects .
Result of Action
Based on its potential interaction with serotonin receptors and the serotonin transporter, it might influence serotonin signaling and thereby affect mood, appetite, and sleep .
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-8-9-17(13(2)10-12)24(22,23)20-15-7-5-4-6-14(15)11-16(20)18(21)19-3/h4-10,16H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWRHXGSKPDHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-difluorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2425054.png)
![1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone](/img/structure/B2425057.png)
![2-[[4-amino-5-(3-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425058.png)

![N-(2,5-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2425061.png)
![2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2425062.png)

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2425068.png)



![N-[[1-(3-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2425072.png)
![4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone](/img/structure/B2425075.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2425076.png)